Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl-
Description
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- (CAS: 30065-33-9) is a benzimidazole-derived acetamide with a molecular formula of C₁₅H₁₃N₃OS and a molecular weight of 283.35 g/mol. Its structure features a benzimidazole-thioether moiety linked to an acetamide group substituted with a phenyl ring at the nitrogen atom . The compound exhibits a melting point of 199.1–200.5°C and a predicted density of 1.36 g/cm³ . Its synthesis typically involves coupling 2-mercaptobenzimidazole with chloroacetyl chloride followed by reaction with aniline derivatives, as outlined in studies by Tahlan et al. (2019) .
Benzimidazole derivatives are pharmacologically significant due to their broad-spectrum biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The presence of the thioether (-S-) and amide (-CONH-) groups enhances hydrogen-bonding and hydrophobic interactions, critical for binding to biological targets like enzymes or DNA .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-14(16-11-6-2-1-3-7-11)10-20-15-17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWIDWYWASPVGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184130 | |
| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30065-33-9 | |
| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030065339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- typically involves the reaction of 2-mercaptobenzimidazole with N-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to a specific temperature, often around 80-100°C, to facilitate the reaction and obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the benzimidazole or phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole or phenyl groups.
Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Scientific Research Applications
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- has several significant applications in scientific research:
Chemistry
This compound is utilized as a building block for synthesizing complex organic molecules. Its unique structure facilitates the study of reaction mechanisms and the development of new synthetic methodologies. For instance, it can serve as an intermediate in the synthesis of other benzimidazole derivatives.
Biology
In biological research, Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- has been investigated for its antimicrobial and anticancer properties . Studies have shown that this compound can inhibit the growth of certain microorganisms and induce apoptosis in cancer cells by targeting specific enzymes involved in cell proliferation.
Medicine
The compound is being explored for its potential therapeutic applications, particularly in developing new drugs for treating infections and cancer. Its mechanism of action may involve interference with microbial cell wall synthesis or modulation of signaling pathways associated with cancer cell survival.
Industry
In industrial applications, Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- is used in the synthesis of advanced materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. In anticancer research, the compound has shown the ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific enzymes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial potency. For example, W1 (3-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) shows superior activity against Staphylococcus aureus (MIC: 4 µg/mL) compared to the parent compound .
- Benzoyl substitution on the benzimidazole nitrogen (e.g., compound 17 ) improves antifungal activity by increasing lipophilicity and membrane penetration .
Role of Heterocyclic Moieties :
- Replacing benzimidazole with benzothiazole (e.g., CAS 356587-89-8) shifts activity toward anticancer targets, likely due to improved DNA intercalation or topoisomerase inhibition .
- Thiazole-containing derivatives (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) exhibit selective Gram-positive antibacterial activity, attributed to stronger hydrogen-bonding interactions with bacterial enzymes .
Pharmacokinetic Properties :
- Methoxy groups (e.g., 5-methoxy-benzimidazole in CAS 356587-89-8) enhance solubility and bioavailability, critical for oral administration .
- Chlorophenyl substituents increase metabolic stability but may reduce solubility, as seen in thiazole derivatives .
Research Methodologies and Assays
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) and agar diffusion assays .
- Anticancer Evaluation : SRB (sulforhodamine B) assay for cytotoxicity, with IC₅₀ values reported against HeLa, MCF-7, and HepG2 cell lines .
- Structural Analysis : X-ray crystallography (SHELX suite) and spectroscopic techniques (¹H/¹³C NMR, IR) confirm regiochemistry and hydrogen-bonding patterns critical for activity .
Biological Activity
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current findings on the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- features a benzimidazole ring, which is known for its diverse biological properties. The compound's structure can be represented as follows:
Its unique combination of functional groups allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
Synthesis
The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- typically involves the reaction of 2-mercaptobenzimidazole with N-phenylacetamide. The process is carried out in the presence of a base (e.g., sodium hydroxide) and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C) .
Antimicrobial Activity
Recent studies have indicated that Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported as follows:
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus (bs) |
| N8 | 1.43 | Escherichia coli (ec) |
| N22 | 2.60 | Klebsiella pneumoniae (kp) |
| N25 | 2.65 | Acinetobacter baumannii (an) |
These results suggest that the compound possesses potent activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
In addition to its antimicrobial effects, the compound has shown promise in anticancer research. A study evaluated its activity against the human colorectal carcinoma cell line HCT116 using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited IC50 values lower than that of the standard drug 5-Fluorouracil (5-FU):
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| N9 | 5.85 | More potent than 5-FU (9.99 µM) |
| N18 | 4.53 | More potent than 5-FU |
These findings highlight the potential of Acetamide derivatives as effective anticancer agents .
The biological activity of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- is believed to stem from its ability to interfere with microbial cell wall synthesis and induce apoptosis in cancer cells. The interaction with specific enzymes and signaling pathways is crucial for its antimicrobial and anticancer effects .
Case Studies
Case Study 1: Antimicrobial Screening
In a comprehensive study involving various synthesized derivatives of benzimidazole-thioacetamides, Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- was tested against multiple strains including both bacteria and fungi. The results confirmed its efficacy across different microbial species, establishing it as a lead compound for further development .
Case Study 2: Anticancer Evaluation
Another study focused on evaluating the anticancer properties of Acetamide derivatives against HCT116 cells. The results showed that specific structural modifications enhanced the compound's potency, suggesting that systematic variation in substituents can lead to improved therapeutic profiles .
Q & A
Q. What are the standard synthetic routes for preparing 2-(1H-benzimidazol-2-ylthio)-N-phenylacetamide derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions. For example:
- Step 1: React substituted aromatic primary amines (e.g., aniline derivatives) with acyl chlorides (e.g., 2-(3-methoxy-9H-carbazol-9-yl)acetyl chloride) in the presence of organic bases like triethylamine and methylene dichloride under reflux conditions.
- Step 2: Purify intermediates via recrystallization (e.g., using methanol) and confirm structures via elemental analysis and spectroscopy (¹H/¹³C NMR, LCMS) .
- Variations: Alternative routes may involve coupling benzimidazole-thiol derivatives with activated acetamide precursors under basic conditions, as seen in analogous N-sulfonylamidine syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Critical for confirming substituent connectivity, particularly the benzimidazole-thioacetamide backbone and phenyl ring substitutions. Chemical shifts near δ 7–8 ppm (aromatic protons) and δ 3–4 ppm (acetamide methylene) are diagnostic .
- LCMS: Validates molecular weight and purity, especially for intermediates .
- X-ray crystallography: Resolves ambiguities in stereochemistry and hydrogen bonding patterns, as demonstrated in studies of structurally related benzothiazole-acetamides .
Q. What biological activities are commonly associated with this compound?
Methodological Answer:
- Antimicrobial activity: Tested against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) via agar diffusion or microdilution assays .
- Anti-inflammatory potential: Evaluated using enzyme inhibition assays (e.g., COX-2) or in vivo models, as seen in studies of benzimidazole-acetamide hybrids .
- Cytotoxicity screening: Employ sulforhodamine B (SRB) assays for adherent cell lines, ensuring linearity with cell density and compatibility with high-throughput screening .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the target compound?
Methodological Answer:
- Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while methylene dichloride is preferred for reflux reactions to minimize side products .
- Catalyst screening: Test Lewis acids (e.g., AlCl₃) for thiol-acetamide coupling, as used in analogous 2-aminothiazole syntheses .
- Reaction monitoring: Use TLC or in situ IR spectroscopy to track progress and adjust reaction times (typically 2–6 hours under reflux) .
Q. How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Standardize assays: Use the SRB protocol for cytotoxicity to ensure consistency in cell fixation, staining, and optical density measurements .
- Control variables: Maintain identical microbial strains, culture media, and incubation conditions (e.g., 37°C for 24 hours) when replicating antimicrobial studies .
- Statistical validation: Apply multivariate analysis (e.g., ANOVA) to account for batch-to-batch variability in compound purity or solvent residues .
Q. What strategies are effective for analyzing hydrogen bonding networks in the crystal structure?
Methodological Answer:
- Graph set analysis: Classify hydrogen bonds (e.g., N–H⋯O, C–H⋯π) using Etter’s formalism to identify recurring motifs and their role in stabilizing supramolecular assemblies .
- Software tools: Use SHELXL for refinement and Mercury (CCDC) for visualizing intermolecular interactions. For example, H-bonded dimers in benzothiazole-acetamides form ribbons via N–H⋯N and C–H⋯O interactions .
- Energy frameworks: Calculate interaction energies (e.g., via CrystalExplorer) to quantify the contribution of non-classical bonds (e.g., S⋯S contacts) to lattice stability .
Q. How can computational methods support the design of derivatives with enhanced bioactivity?
Methodological Answer:
- DFT calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing antioxidant or DNA-binding activity .
- Molecular docking: Screen derivatives against target proteins (e.g., COX-2, DNA gyrase) using AutoDock Vina to prioritize synthesis candidates .
- QSAR modeling: Correlate substituent electronic parameters (e.g., Hammett σ values) with bioactivity data to guide functional group modifications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
